molecular formula C18H18N2O3S B2854356 (E)-N-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-2-phenylethenesulfonamide CAS No. 1808384-18-0

(E)-N-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-2-phenylethenesulfonamide

货号 B2854356
CAS 编号: 1808384-18-0
分子量: 342.41
InChI 键: KSYQUENUYMYRGZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(E)-N-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-2-phenylethenesulfonamide, also known as SU6656, is a synthetic compound that has been extensively studied for its potential therapeutic applications in cancer treatment. It is a potent inhibitor of Src family kinases, which are a group of enzymes that play important roles in cell signaling and regulation of cellular processes.

作用机制

(E)-N-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-2-phenylethenesulfonamide is a potent inhibitor of Src family kinases, which are a group of enzymes that play important roles in cell signaling and regulation of cellular processes such as cell growth, differentiation, migration, and survival. By inhibiting Src family kinases, (E)-N-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-2-phenylethenesulfonamide disrupts these processes and induces apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
(E)-N-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-2-phenylethenesulfonamide has been shown to have a number of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, inhibition of angiogenesis (the formation of new blood vessels), and inhibition of metastasis (the spread of cancer cells to other parts of the body). It has also been shown to enhance the efficacy of other cancer therapies such as chemotherapy and radiation therapy.

实验室实验的优点和局限性

One of the main advantages of (E)-N-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-2-phenylethenesulfonamide is its potency and specificity as a Src family kinase inhibitor, which makes it a valuable tool for studying the role of these enzymes in cellular processes and disease pathogenesis. However, one limitation of (E)-N-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-2-phenylethenesulfonamide is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.

未来方向

There are several potential future directions for research on (E)-N-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-2-phenylethenesulfonamide. One area of interest is the development of more potent and selective Src family kinase inhibitors based on the structure of (E)-N-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-2-phenylethenesulfonamide. Another area of interest is the investigation of the role of Src family kinases in other diseases and cellular processes, such as inflammation and wound healing. Additionally, the potential applications of (E)-N-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-2-phenylethenesulfonamide in combination with other cancer therapies, such as immunotherapy, are also of interest.

合成方法

The synthesis of (E)-N-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-2-phenylethenesulfonamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 2,3-dihydroindole with ethyl 2-bromoacetate to form the intermediate compound 2-(2,3-dihydroindol-1-yl)ethyl 2-bromoacetate. This intermediate is then reacted with sodium sulfite to form the sulfonate salt, which is further reacted with phenylacetylene in the presence of a palladium catalyst to form the final product, (E)-N-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-2-phenylethenesulfonamide.

科学研究应用

(E)-N-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-2-phenylethenesulfonamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and to enhance the efficacy of other cancer therapies such as chemotherapy and radiation therapy. It has also been studied for its potential applications in other diseases such as Alzheimer's disease, osteoporosis, and autoimmune disorders.

属性

IUPAC Name

(E)-N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c21-18(20-12-10-16-8-4-5-9-17(16)20)14-19-24(22,23)13-11-15-6-2-1-3-7-15/h1-9,11,13,19H,10,12,14H2/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSYQUENUYMYRGZ-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CNS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C2=CC=CC=C21)C(=O)CNS(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-phenylethene-1-sulfonamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。